

# Application Note: N-methyl-N-[2-(methylamino)ethyl]aniline in Advanced API Synthesis

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	<i>N-methyl-N-[2-(methylamino)ethyl]aniline</i>
CAS No.:	2412-49-9
Cat. No.:	B3118700

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Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals  
Document Type: Technical Application Note & Synthetic Protocol

## Introduction & Chemical Identity

In modern medicinal chemistry, the incorporation of basic, solubilizing side chains is a critical strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lipophilic core scaffolds. **N-methyl-N-[2-(methylamino)ethyl]aniline** (CAS: 2412-49-9), also known systematically as N,N'-dimethyl-N-phenylethylenediamine, serves as a highly versatile pharmaceutical intermediate<sup>[1]</sup>.

This bifunctional diamine features a fully substituted (tertiary) aniline nitrogen and a terminal aliphatic secondary amine. This specific structural motif (CN(C)CCNC) is frequently utilized in the development of advanced antineoplastic agents, including dual NQO1/NAMPT inhibitors for drug-resistant carcinomas<sup>[2]</sup> and galectin-1 inhibitors such as OTX008<sup>[3]</sup>. Historically,

derivatives of this ethylenediamine have also been foundational in synthesizing early antihistamines and substituted amides[4].

## Physicochemical Profiling

Understanding the physicochemical baseline of this intermediate is essential for predicting its behavior in both synthetic workflows and biological systems.

Property	Value	Causality / Relevance in Drug Design
IUPAC Name	N-methyl-N-[2-(methylamino)ethyl]aniline	Defines the exact substitution pattern for regiocontrol.
CAS Number	2412-49-9	Primary identifier for regulatory and procurement tracking[1].
Molecular Formula	C10H16N2	Low molecular weight allows for addition to APIs without exceeding Lipinski's Rule of 5.
Molecular Weight	164.25 g/mol	Ensures high atom economy during cross-coupling reactions[1].
Nucleophilicity	Secondary Amine > Tertiary Amine	Enables protecting-group-free regioselective alkylation/acylation.

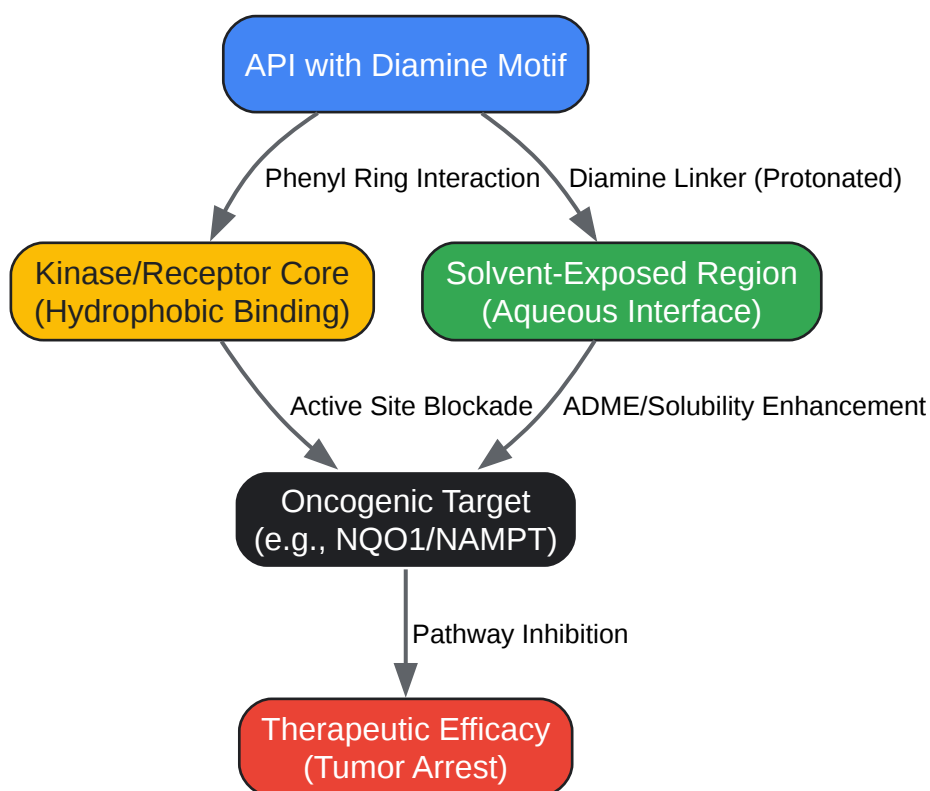
## Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of **N-methyl-N-[2-(methylamino)ethyl]aniline** over simpler diamines (like piperazine or ethylenediamine) is driven by three mechanistic advantages:

- Inherent Regioselectivity:** The aniline nitrogen is sterically hindered and electronically deactivated by conjugation with the phenyl ring. Conversely, the terminal aliphatic secondary amine is highly nucleophilic. This orthogonality allows chemists to perform Nucleophilic Aromatic Substitutions (S<sub>N</sub>Ar) or Buchwald-Hartwig cross-couplings selectively at the secondary amine without requiring costly protection/deprotection steps.

- **Solubility & Salt Formation:** The aliphatic amine basicity (predicted pKa ~9.5) ensures that the resulting Active Pharmaceutical Ingredient (API) can be readily converted into a stable hydrochloride or mesylate salt. This is critical for oral bioavailability, as it forces the lipophilic drug core into aqueous solution within the gastrointestinal tract.
- **Target Engagement:** In targeted oncological therapies, the phenyl ring of this intermediate often engages in

stacking within the hydrophobic pockets of kinases or epigenetic regulators (e.g., PRMTs), while the protonated ethylenediamine linker extends into the solvent-exposed channel to form critical hydrogen bonds[2].



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Fig 1. Mechanistic rationale for diamine incorporation in targeted oncological therapies.

## Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the specified stoichiometric ratios and environmental controls, the reactions inherently prevent the formation

of dialkylated byproducts.

## Protocol A: Regioselective S<sub>N</sub>Ar with Heteroaryl Halides

Objective: To covalently attach the secondary amine of CAS 2412-49-9 to an electron-deficient heteroaryl chloride (e.g., a pyrimidine core) while leaving the aniline nitrogen intact.

Step-by-Step Methodology:

- Preparation: Charge a flame-dried 250 mL round-bottom flask with the heteroaryl chloride core (10.0 mmol, 1.0 eq) and a magnetic stir bar.
- Solvation: Dissolve the core in 50 mL of anhydrous N,N-Dimethylformamide (DMF).  
Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the S<sub>N</sub>Ar mechanism, accelerating the reaction rate.
- Reagent Addition: Add **N-methyl-N-[2-(methylamino)ethyl]aniline** (11.0 mmol, 1.1 eq) via syringe. Causality: A slight 10% excess ensures complete consumption of the more expensive heteroaryl core scaffold without complicating downstream purification.
- Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq).  
Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of the nucleophilic secondary amine which would otherwise stall the reaction.
- Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6 hours.
- Self-Validation Check: Pull a 50

µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated when the starting material mass disappears, and the

peak of the mono-substituted product is dominant.

- Workup: Cool to room temperature, quench with 100 mL of distilled water, and extract with Ethyl Acetate (

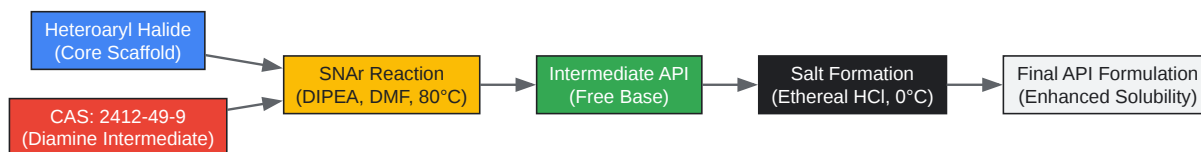
mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to completely remove residual DMF. Dry over anhydrous , filter, and concentrate in vacuo.

## Protocol B: Late-Stage Salt Formation

**Objective:** Convert the purified free-base API into a highly soluble hydrochloride salt for formulation.

### Step-by-Step Methodology:

- **Dissolution:** Dissolve the purified free-base API (5.0 mmol) in 20 mL of anhydrous ethanol.
- **Temperature Control:** Cool the solution to 0°C in an ice-water bath. **Causality:** Lowering the temperature decreases the solubility of the resulting salt, maximizing crystallization yield and preventing thermal degradation.
- **Acidification:** Slowly add ethereal HCl (2.0 M in diethyl ether, 6.0 mmol, 1.2 eq) dropwise under vigorous stirring. **Causality:** Utilizing ethereal HCl rather than aqueous HCl maintains a strictly anhydrous environment, forcing the immediate precipitation of the API salt and preventing hydrolysis of sensitive functional groups.
- **Isolation:** Stir for 30 minutes at 0°C. Filter the resulting precipitate under vacuum using a Büchner funnel.
- **Washing & Drying:** Wash the filter cake with cold diethyl ether ( mL) to remove any unreacted free base or lipophilic impurities. Dry in a vacuum oven at 40°C for 12 hours.
- **Self-Validation Check:** The success of this protocol is validated by a sharp melting point and a >50-fold increase in dissolution rate in Simulated Gastric Fluid (SGF) compared to the free-base precursor.



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Fig 2. Regioselective synthetic workflow for API construction using CAS 2412-49-9.

## References

- Google Patents Title: US2654758A - Substituted ethylenediamine derivatives Source: United States Patent and Trademark Office URL
- PubChem Database Title: Otx-008 | C52H72N8O8 | CID 11953346 Source: National Center for Biotechnology Information (NCBI) URL:[[Link](#)]
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## Sources

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